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molecular formula C9H4F3NO2S2 B8378030 2-Sulfanylidene-5-{[5-(trifluoromethyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one CAS No. 65712-31-4

2-Sulfanylidene-5-{[5-(trifluoromethyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No. B8378030
M. Wt: 279.3 g/mol
InChI Key: HEKBMTWJFJGDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04130653

Procedure details

1.58 g of the above 5-(5-trifluoromethyl-2-furylmethylene)rhodanine, 23 ml of 1 N sodium hydroxide solution and 25 ml of water are stirred under nitrogen at room temperature for 10 hours. After cooling with an ice bath and acidification with concentrated hydrochloric acid to pH 1.5, the resulting slurry is filtered to yield a slightly brown precipitate which is washed with 50 ml of water by stirring at room temperature under nitrogen and filtered to yield 0.8 g of slightly brown crystals (yield 60%) of α-mercapto-β-(5-trifluoromethyl-2-furyl)acrylic acid. M.P. 158° C.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[O:7][C:6]([CH:8]=[C:9]2[S:13]C(=S)N[C:10]2=[O:15])=[CH:5][CH:4]=1.[OH-:18].[Na+]>O>[SH:13][C:9](=[CH:8][C:6]1[O:7][C:3]([C:2]([F:17])([F:16])[F:1])=[CH:4][CH:5]=1)[C:10]([OH:18])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
FC(C1=CC=C(O1)C=C1C(NC(S1)=S)=O)(F)F
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling with an ice bath
FILTRATION
Type
FILTRATION
Details
acidification with concentrated hydrochloric acid to pH 1.5, the resulting slurry is filtered
CUSTOM
Type
CUSTOM
Details
to yield a slightly brown precipitate which
WASH
Type
WASH
Details
is washed with 50 ml of water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
SC(C(=O)O)=CC=1OC(=CC1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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